1-(4-Butoxy-3-methoxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butoxy-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C14H20O3. It is a derivative of acetophenone, characterized by the presence of butoxy and methoxy substituents on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butoxy-3-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Butoxy-3-methoxyphenyl)propan-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Butoxy-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a butoxy group.
1-(4-Methoxyphenyl)propan-2-one: Lacks the butoxy substituent, making it less hydrophobic.
1-(4-Butoxyphenyl)propan-2-one: Similar but lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness: 1-(4-Butoxy-3-methoxyphenyl)propan-2-one is unique due to the presence of both butoxy and methoxy groups, which influence its chemical reactivity and physical properties. These substituents can enhance its solubility in organic solvents and modify its interaction with biological targets .
Eigenschaften
Molekularformel |
C14H20O3 |
---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-(4-butoxy-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C14H20O3/c1-4-5-8-17-13-7-6-12(9-11(2)15)10-14(13)16-3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
FRVLEISJQXXOTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.